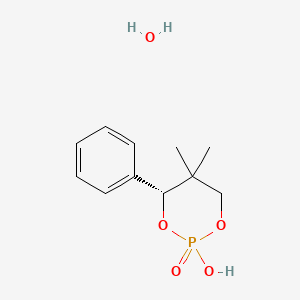
2-(エチルアミノ)酢酸メチル塩酸塩
説明
Methyl 2-(ethylamino)acetate hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-(ethylamino)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-(ethylamino)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(ethylamino)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学
2-(エチルアミノ)酢酸メチル塩酸塩: は、様々な医薬品化合物の合成において、医療分野で使用されます。その反応性と安定な塩を形成する能力により、医薬品設計における重要な構成要素となっています。 それは、しばしば局所麻酔薬やより複雑な医薬分子の中間体の調製に使用されます .
農業
農業では、この化合物は農薬の合成の前駆体として役立ちます。それは、特にエステルとアミドを形成する能力が重要な、殺虫剤や除草剤の製造に関与しています。 これらの誘導体は、作物を害虫や病気から保護するのに役立ち、収量の増加と食料安全保障に貢献します .
材料科学
2-(エチルアミノ)酢酸メチル塩酸塩: は、特に高分子合成において材料科学で用途が見出されています。 それは、高分子鎖のモノマーまたは共モノマーとして作用し、柔軟性、耐性、耐久性などの結果として生じる材料の物理的特性に影響を与えることができます.
環境科学
この化学物質は、特に水処理プロセスの研究において、環境科学研究で使用されています。 それは、排水から汚染物質を除去する化合物の合成における成分となり、環境修復の取り組みの一部を担います.
生化学
生化学では、2-(エチルアミノ)酢酸メチル塩酸塩は、アミノ酸誘導体とペプチドの合成に重要です。 それは、酵素反応研究や、分子レベルで生物学的プロセスを理解するための生化学的アッセイの試薬としても使用されます .
薬理学
この化合物は、新規治療薬の開発において薬理学的に重要です。 それは、神経疾患や心血管疾患の潜在的な治療法を含む、様々な薬理学的に活性な分子の合成に使用されています.
分析化学
分析化学者は、クロマトグラフィーや分光法において、2-(エチルアミノ)酢酸メチル塩酸塩を標準物質または試薬として使用します。 それは、複雑な混合物の定性分析と定量分析に役立ち、物質の同定と測定を支援します .
化学工学
最後に、化学工学では、プロセス最適化と触媒作用に適用されます。 この化合物は、エステル化反応とエステル交換反応に関与しており、これは工業化学プロセスの設計とスケールアップにおいて基本的なものです .
生化学分析
Biochemical Properties
Methyl 2-(ethylamino)acetate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. Methyl 2-(ethylamino)acetate hydrochloride acts as an inhibitor of acetylcholinesterase, leading to an increase in acetylcholine levels. This interaction is crucial in the context of neurochemical signaling and has implications for the treatment of neurological disorders .
Cellular Effects
Methyl 2-(ethylamino)acetate hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Additionally, Methyl 2-(ethylamino)acetate hydrochloride can alter gene expression by upregulating or downregulating specific genes related to cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(ethylamino)acetate hydrochloride involves several key processes. At the molecular level, the compound binds to the active site of acetylcholinesterase, inhibiting its activity. This binding interaction prevents the breakdown of acetylcholine, leading to increased acetylcholine levels in the synaptic cleft. Furthermore, Methyl 2-(ethylamino)acetate hydrochloride can modulate the activity of other enzymes and proteins, resulting in changes in cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(ethylamino)acetate hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Methyl 2-(ethylamino)acetate hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to the compound has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-(ethylamino)acetate hydrochloride vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and memory in animal studies. At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
Methyl 2-(ethylamino)acetate hydrochloride is involved in various metabolic pathways. It is primarily metabolized in the liver through phase I and phase II metabolic reactions. Phase I reactions include oxidation and hydrolysis, while phase II reactions involve conjugation with endogenous molecules such as glucuronic acid. These metabolic processes increase the compound’s hydrophilicity, facilitating its excretion from the body .
Transport and Distribution
The transport and distribution of Methyl 2-(ethylamino)acetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of Methyl 2-(ethylamino)acetate hydrochloride within tissues is also dependent on factors such as blood flow and tissue permeability .
Subcellular Localization
Methyl 2-(ethylamino)acetate hydrochloride exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s activity and function can be influenced by its subcellular localization. For example, its presence in the nucleus may affect gene expression, while its localization in the mitochondria can impact cellular metabolism and energy production .
特性
IUPAC Name |
methyl 2-(ethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-6-4-5(7)8-2;/h6H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQZVSTVCJSFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679074 | |
| Record name | Methyl N-ethylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121527-61-4 | |
| Record name | Methyl N-ethylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(ethylamino)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol](/img/structure/B1463366.png)







![{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B1463379.png)




![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)
